molecular formula C13H22N4 B023723 (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane CAS No. 423165-07-5

(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B023723
CAS No.: 423165-07-5
M. Wt: 234.34 g/mol
InChI Key: CEIRCCADSFHOQD-FOSCPWQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS: 423165-07-5) features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 3-isopropyl-5-methyl-1,2,4-triazole moiety at the 3-position. It is commercially available as a high-purity intermediate (≥99%) for pharmaceutical and biochemical research, with primary suppliers based in China .

Properties

IUPAC Name

(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10/h8,10-12,14H,4-7H2,1-3H3/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIRCCADSFHOQD-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463410
Record name (1R,5S)-3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423165-07-5, 1263004-47-2
Record name (1R,5S)-3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-endo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY6PC963PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, with the CAS number 423165-07-5, is a compound that has garnered attention due to its potential biological activities. This compound is notably a metabolite of Maraviroc, a drug used in the treatment of HIV infection. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₂₂N₄
Molecular Weight234.35 g/mol
Melting Point117 °C
Boiling Point402.4 ± 55 °C
Density1.31 g/cm³
pKa10.71 ± 0.40 (Predicted)
SolubilityChloroform

Research indicates that the compound functions as an inhibitor of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) from degradation. This mechanism enhances the anti-inflammatory and analgesic effects at sites of inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against NAAA with an IC50 value in the low nanomolar range (around 0.042 μM) . This suggests that the compound may be effective in reducing inflammation and could be beneficial in conditions where NAAA activity is implicated.

Structure-Activity Relationship (SAR)

A study on related compounds revealed a strong correlation between structural modifications and biological activity. The presence of specific substituents on the triazole ring and azabicyclo structure significantly influenced the potency against NAAA inhibition. For instance, introducing lipophilic groups enhanced inhibitory effects, indicating that molecular interactions with the target enzyme are sensitive to structural variations .

Case Studies

Several studies have explored the biological implications of this compound:

  • Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to controls.
  • Analgesic Properties : Animal studies indicated that this compound significantly reduced pain responses in models of neuropathic pain, suggesting potential applications in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents and pharmacological relevance:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
Target Compound: (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-isopropyl-5-methyl-1,2,4-triazole 290.4 (free base) High purity (99%); used as a building block in APIs
(1R,5S)-8-(Phenethylsulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Phenethylsulfonyl group at N8; 1,2,4-triazole at C3 346.4 Potential CNS activity due to sulfonyl group enhancing bioavailability
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane Hydrochloride Oxadiazole ring replacing triazole N/A Medicinal chemistry applications; oxadiazole improves metabolic stability
(1R,3R,5S)-3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane Diphenylmethoxy group at C3 335.5 Anticholinergic activity; diphenylmethoxy enhances lipophilicity
(1-((1R,4R,5S)-2-((S)-1-Phenylethyl)-2-azabicyclo[3.2.1]octan-4-yl)-1H-1,2,3-triazol-4-yl)methanol Triazole with hydroxymethyl group 355.4 Antiproliferative activity reported in cancer cell lines
Triazole vs. Oxadiazole Substituents
  • Triazole Derivatives : The target compound’s 1,2,4-triazole group enables metal coordination (e.g., Cu in click chemistry syntheses) and hydrogen bonding, making it suitable for kinase inhibitors or antiviral agents . In contrast, oxadiazole-containing analogs (e.g., CAS 2060005-01-6) exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation, favoring prolonged half-life in vivo .
Stereochemical and Substituent Effects
  • The (1R,3s,5S) configuration in the target compound imposes spatial constraints that may enhance selectivity for specific biological targets. For example, (1R,5S)-8-(phenethylsulfonyl) analogs show improved blood-brain barrier penetration compared to non-sulfonylated derivatives .
  • Bulky substituents like diphenylmethoxy (in CAS 130342-80-2) increase lipophilicity, correlating with enhanced binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) .

Preparation Methods

Reaction Overview

The most widely reported synthesis involves the hydrogenolytic removal of a benzyl protecting group from a preformed intermediate. The starting material, 8-benzyl-3-(3-isopropyl-5-methyl-triazol-4-yl)-8-azabicyclo[3.2.1]octane, undergoes catalytic hydrogenation to yield the target compound.

Reaction Conditions

  • Catalyst : 10% palladium on carbon (Pd/C)

  • Pressure : 50 psi hydrogen gas

  • Solvent : Methanol

  • Temperature : Ambient (~25°C)

  • Duration : Overnight (~12–16 hours)

The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to isolate the product.

Yield and Purity

This method achieves a 94% yield with high purity, as evidenced by the absence of chromatographic purification steps in the reported procedure. The stereochemical integrity of the azabicyclo[3.2.1]octane core is preserved due to the mild reaction conditions.

Mechanistic Insights

Hydrogenation cleaves the benzyl group via adsorption of hydrogen onto the palladium surface, followed by sequential bond breaking. The mechanism proceeds as follows:

  • Adsorption : Benzyl-protected amine binds to the Pd/C surface.

  • Hydrogen Activation : H₂ dissociates into atomic hydrogen on the catalyst.

  • Bond Cleavage : The C–N bond between the benzyl group and the nitrogen atom ruptures, releasing toluene as a byproduct.

  • Desorption : The deprotected amine detaches from the catalyst.

Triazole Ring Assembly and Bicyclo Octane Coupling

Stepwise Synthesis

An alternative route constructs the triazole moiety before coupling it to the azabicyclo[3.2.1]octane framework.

Triazole Formation

  • Starting Materials :

    • 1-Chloro-3-isopropylpropane

    • 3-Amino-5-methyl-1,2,4-triazole

  • Base : Sodium hydroxide (NaOH)

  • Reaction : Nucleophilic substitution at the chloroalkane, forming 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-1-chloropropane.

Coupling to Azabicyclo[3.2.1]octan-3-one

The chlorinated intermediate reacts with (1R,5S)-8-azabicyclo[3.2.1]octan-3-one under conditions likely involving:

  • Solvent : Polar aprotic solvent (e.g., DMF or DMSO)

  • Temperature : Elevated (e.g., 60–80°C)

  • Catalyst : Phase-transfer agent or mild acid/base

The reaction proceeds via nucleophilic attack of the bicyclo octane’s nitrogen on the electrophilic carbon of the chloropropane derivative.

Challenges and Optimization

  • Stereochemical Control : Ensuring the endo configuration of the triazole relative to the bicyclo system requires precise reaction design.

  • Byproduct Formation : Competing elimination reactions may occur, necessitating careful temperature control.

Comparative Analysis of Methods

ParameterHydrogenation MethodTriazole Coupling Method
Starting Material Prefunctionalized bicyclo octaneSimple triazole and chloropropane
Reaction Steps 12
Yield 94%Not reported
Stereochemical Risk LowModerate
Purification Filtration/concentrationLikely chromatography

The hydrogenation method is superior in yield and operational simplicity, while the stepwise approach offers modularity for structural variants.

Industrial-Scale Considerations

Catalytic Hydrogenation Scaling

  • Catalyst Recycling : Pd/C can be reused after regeneration, reducing costs.

  • Safety : High-pressure hydrogenation requires specialized equipment to mitigate explosion risks.

Cost of Raw Materials

  • Benzyl Protection : Adds ~$15–20/kg to production costs but streamlines purification.

  • Chloropropane Derivatives : Commodity chemicals with stable pricing (~$5–10/kg) .

Q & A

Q. Table 1: Representative Synthetic Steps and Conditions

StepKey ReactionConditionsYield/Purity Challenges
1Bicyclic core synthesisPd-catalyzed cyclization, 100°CLow yield due to byproducts
2Triazole couplingCuI, DMF, 80°CRegioselectivity issues
3PurificationHPLC (C18 column)Baseline separation of stereoisomers

Advanced: How can reaction conditions be optimized to resolve contradictions in stereochemical outcomes?

Answer:
Contradictions in stereochemical outcomes often arise from competing reaction pathways. Strategies include:

  • Solvent polarity modulation : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, enhancing stereoretention .
  • Catalyst screening : Chiral ligands (e.g., BINAP) paired with transition metals improve enantiomeric excess (ee) .
  • In-situ monitoring : Real-time NMR or Raman spectroscopy detects intermediate configurations, enabling dynamic adjustment .

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Answer:

  • NMR : 1H/13C NMR identifies proton environments and confirms stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the bicyclic system) .
  • Mass spectrometry (HRMS) : Validates molecular formula (C14H23N5O) and detects fragmentation patterns of the triazole group .
  • X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the azabicyclo core .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic Peaks
1H NMRδ 1.2–1.4 (isopropyl CH3), δ 4.2–4.5 (bridgehead H)
IR1650 cm⁻¹ (C=N stretch in triazole)

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Docking simulations : Molecular dynamics (MD) models the compound’s fit into enzyme active sites (e.g., cytochrome P450 or kinase domains) .
  • QSAR studies : Correlates substituent effects (e.g., isopropyl vs. methyl on triazole) with binding affinity .
  • Free-energy calculations : Predicts ΔG of binding using MM-PBSA methods to prioritize synthetic targets .

Basic: What initial biological screening approaches are recommended?

Answer:

  • Enzyme inhibition assays : Test against common targets of triazole derivatives (e.g., CYP51 in fungi or EGFR in cancer) .
  • Cell viability screens : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., σ or dopamine receptors) .

Advanced: How can selectivity for enzymatic targets be enhanced?

Answer:

  • Bioisosteric replacement : Substitute the isopropyl group with bulkier tert-butyl to sterically block off-target binding .
  • Protonation state tuning : Modify pKa of the triazole N-atoms to reduce non-specific ionic interactions .
  • Fragment-based design : Use the bicyclic core as a rigid scaffold to position substituents for target complementarity .

Q. Table 3: Structural Features Impacting Selectivity

FeatureTarget ImpactExample
Triazole ringBinds metalloenzyme active sitesAntifungal activity
Azabicyclo coreEnhances blood-brain barrier penetrationCNS drug candidates

Basic: What purification protocols ensure high purity?

Answer:

  • Normal-phase chromatography : Separates polar byproducts from the hydrophobic bicyclic core .
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between stereoisomers .
  • Chiral stationary phases : HPLC columns with cellulose derivatives resolve enantiomers .

Advanced: How do solvent and temperature affect triazole regioselectivity?

Answer:

  • Solvent effects : Polar solvents (acetonitrile) stabilize transition states for 1,4-disubstituted triazole formation, while toluene favors 1,5-regioisomers .
  • Temperature : Lower temps (25°C) slow kinetics, favoring thermodynamic control and major 1,4-products .
  • Additives : ZnCl2 as a Lewis acid directs regioselectivity via coordination to triazole N-atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.